molecular formula C8H6F3N B1398696 2-(Trifluoromethyl)-5-vinylpyridine CAS No. 1133879-76-1

2-(Trifluoromethyl)-5-vinylpyridine

Cat. No. B1398696
M. Wt: 173.13 g/mol
InChI Key: AIHPVJCBRPRENO-UHFFFAOYSA-N
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Patent
US09034880B2

Procedure details

2 g of 5-bromo-2-(trifluoromethyl)pyridine was dissolved in DMF:THF (3:1, 12 mL). vinyltributyltin (3 g) and tetrakis (triphenylphosphine)palladium (135 mg) were added to this solution. The reaction mixture was degassed and purged with nitrogen for 5 min and then heated at 100° C. for 2 h. at which point the reaction was found complete (monitored by TLC). The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure (Caution: product may be volatile) and the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-ethyl acetate gradient). The requisite fractions were concentrated below 40° C. under reduced pressure to obtain 20.3 g of 2-(trifluoromethyl)-5-vinylpyridine as oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis (triphenylphosphine)palladium
Quantity
135 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=1.[CH:12]([Sn](CCCC)(CCCC)CCCC)=[CH2:13]>CN(C=O)C.C1COCC1>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:4]=[CH:3][C:2]([CH:12]=[CH2:13])=[CH:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(F)(F)F
Name
DMF THF
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O.C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Name
tetrakis (triphenylphosphine)palladium
Quantity
135 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (Caution: product may be volatile)
CUSTOM
Type
CUSTOM
Details
the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-ethyl acetate gradient)
CONCENTRATION
Type
CONCENTRATION
Details
The requisite fractions were concentrated below 40° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=C(C=C1)C=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: CALCULATEDPERCENTYIELD 1324.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.